molecular formula C10H14ClNO B2670263 3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240581-92-3

3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride

Cat. No.: B2670263
CAS No.: 1240581-92-3
M. Wt: 199.68
InChI Key: CDMUHHQIRZHANQ-UHFFFAOYSA-N
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Description

“3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride” is a chemical compound with the molecular formula C10H14ClNO . It is also known as 3-[(prop-2-enylamino)methyl]phenol .

Scientific Research Applications

Corrosion Inhibition

  • Schiff bases derived from L-Tryptophan, including compounds similar to 3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride, have been investigated for their effectiveness in inhibiting corrosion of stainless steel in acidic environments. Electrochemical techniques confirmed their good inhibition efficiency, with mixed mode of inhibition and adherence to Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).

Enhancing Reactivity in Polybenzoxazine Formation

  • Phloretic acid, a naturally occurring phenolic compound related to the chemical structure of this compound, has been used to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This process demonstrates the potential of phenolic compounds in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Application in Ligand Complexes

  • Hexadentate N3O3 amine phenol ligands, closely related to this compound, have been synthesized and characterized, demonstrating their potential in creating complex ligands for various metal ions. These ligands are significant for their role in coordination chemistry and potential applications in materials science (Liu et al., 1993).

Schiff Base Derivatives in Corrosion Inhibition

  • Schiff base derivatives, closely related to this compound, have shown inhibitory effects on the corrosion of mild steel in hydrochloric acid solution. These compounds have been studied for their potential as efficient and cost-effective corrosion inhibitors (Behpour et al., 2008).

Antibacterial Properties

  • Schiff base compounds, structurally related to this compound, have been synthesized and evaluated for their antibacterial activities. These compounds have shown potent activity against various bacterial strains, highlighting their potential in antimicrobial applications (Kakanejadifard et al., 2013).

Flexible Chelating Ligands for Metal Ions

  • Potentially hexadentate amine phenol ligands, similar to this compound, have been developed and characterized, showcasing their flexibility and potential in forming complexes with various metal ions. These ligands have implications in the field of inorganic chemistry and material science (Liu et al., 1993).

Properties

IUPAC Name

3-[(prop-2-enylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-6-11-8-9-4-3-5-10(12)7-9;/h2-5,7,11-12H,1,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMUHHQIRZHANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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